Cas no 19041-15-7 ((5S)-5-methyloxolan-2-one)

(5S)-5-Methyloxolan-2-one is a chiral lactone with a five-membered ring structure, characterized by its stereospecific (S)-configuration at the 5-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fine chemicals, where enantioselectivity is critical. Its rigid cyclic framework and functional lactone group enable efficient transformations into more complex molecules. The (5S)-enantiomer offers distinct reactivity advantages in asymmetric synthesis, often yielding higher selectivity and purity in target products. Additionally, its stability under standard conditions makes it a practical choice for laboratory and industrial applications requiring precise stereochemical control.
(5S)-5-methyloxolan-2-one structure
(5S)-5-methyloxolan-2-one structure
Product Name:(5S)-5-methyloxolan-2-one
CAS No:19041-15-7
MF:C5H8O2
MW:100.115821838379
CID:137176
PubChem ID:7057988
Update Time:2025-10-29

(5S)-5-methyloxolan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2(3H)-Furanone,dihydro-5-methyl-, (5S)-
    • (S)-GAMMA-METHYL-GAMMA-BUTYROLACTONE
    • (-)-(S)-2,3,4,5-tetrahydro-5-methylfuran-2-one
    • (-)-(S)-5-methyl-4,5-dihydrofuran-2(3H)-on
    • (-)-(S)-5-methyldihydro-2(3H)-furanone
    • (5S)-5-(benzyloxymethyl)dihydrofuran-2(3H)-one
    • (5S)-5-[(benzyloxy)methyl]dihydrofuran-2(3H)-one
    • (S)-(-)-5-methyl-4,5-dihydrofuran-2(3H)-one
    • (S)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one
    • (S)-5-(benzyloxymethyl)dihydrofuran-2(3H)-one
    • AG-H-11035
    • DIHYDRO-5-(BENZYLOXYMETHYL)-2(3H)-FURANONE
    • SureCN4794721
    • (S)-γ-Valerolactone
    • (S)-GAMMA-VALEROLACTONE
    • (5S)-5-Methyloxolan-2-one
    • (S)-γ-Methyl-γ-butyrolactone
    • (S)-5-Methyl-2-oxotetrahydrofuran
    • (S)-Dihydro-5-methyl-2(3H)-furanone
    • (5S)-4-Hydroxypentanoic acid lactone
    • (s)-5-methyl-dihydro-furan-2-one
    • SCHEMBL265331
    • (5S)-5-methyldihydrofuran-2(3H)-one
    • AKOS006279066
    • CHEBI:48571
    • (-)-(S)-gamma-valerolactone
    • 19041-15-7
    • 2(3H)-Furanone, dihydro-5-methyl-, (5S)-
    • Q27121270
    • (S)-5-methyldihydrofuran-2(3H)-one
    • (-)-gamma-valerolactone
    • (S)-(-)-gamma-valerolactone
    • (S)-gamma-Valerolactone, >=97.5% (GC)
    • (-)-(S)-5-methyl-2-oxotetrahydrofuran
    • CS-0233222
    • EN300-131841
    • (5S)-5-methyloxolan-2-one
    • Inchi: 1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3/t4-/m0/s1
    • InChI Key: GAEKPEKOJKCEMS-BYPYZUCNSA-N
    • SMILES: O1C(CC[C@@H]1C)=O

Computed Properties

  • Exact Mass: 100.05244
  • Monoisotopic Mass: 100.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 88.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

(5S)-5-methyloxolan-2-one Security Information

  • Hazard Category Code: 22-36
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xn

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(5S)-5-methyloxolan-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:19041-15-7)(5S)-5-methyloxolan-2-one
Order Number:A1075615
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:58
Price ($):2622.0
Email:sales@amadischem.com

Additional information on (5S)-5-methyloxolan-2-one

Recent Advances in the Study of (5S)-5-methyloxolan-2-one (CAS: 19041-15-7) in Chemical Biology and Pharmaceutical Research

The compound (5S)-5-methyloxolan-2-one (CAS: 19041-15-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This lactone derivative, characterized by a five-membered ring with a methyl substituent at the 5-position, has been the subject of numerous studies aimed at exploring its synthetic utility, biological activity, and mechanism of action. Recent publications highlight its role as a key intermediate in the synthesis of complex natural products and its emerging potential as a bioactive molecule in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient enantioselective synthesis of (5S)-5-methyloxolan-2-one using asymmetric catalysis, achieving excellent yields and enantiomeric excess. The researchers employed a novel chiral catalyst system that significantly improved the stereoselectivity of the reaction, addressing previous challenges in the preparation of this compound. This methodological advancement has important implications for the scalable production of (5S)-5-methyloxolan-2-one and its derivatives for pharmaceutical applications.

In the realm of biological activity, recent in vitro studies have revealed that (5S)-5-methyloxolan-2-one exhibits promising inhibitory effects against several cancer cell lines, particularly in breast and prostate cancer models. Mechanistic investigations suggest that this compound may interfere with key signaling pathways involved in cell proliferation and survival. A 2024 preprint publication on bioRxiv reported that (5S)-5-methyloxolan-2-one shows selective cytotoxicity towards cancer cells while demonstrating minimal toxicity to normal cells, indicating a potential therapeutic window for further development.

The pharmaceutical potential of (5S)-5-methyloxolan-2-one extends beyond oncology. Recent research has explored its application as a chiral building block for the synthesis of various bioactive molecules, including antiviral agents and anti-inflammatory compounds. A notable 2023 study in Organic Letters described the use of this lactone as a precursor in the synthesis of novel protease inhibitors with activity against SARS-CoV-2, highlighting its versatility in drug design.

From a structural perspective, computational chemistry studies have provided new insights into the conformational preferences and intermolecular interactions of (5S)-5-methyloxolan-2-one. Molecular dynamics simulations published in early 2024 have elucidated how subtle changes in the lactone ring conformation can significantly impact its biological activity and binding affinity to target proteins. These findings are informing the rational design of more potent analogs with improved pharmacological properties.

Looking forward, the research community anticipates several promising directions for (5S)-5-methyloxolan-2-one. Current investigations are focusing on its potential as a scaffold for the development of targeted protein degraders (PROTACs) and its application in antibody-drug conjugates. Additionally, ongoing structure-activity relationship studies aim to optimize its pharmacokinetic profile while maintaining or enhancing its biological activity. The compound's relatively simple structure combined with its demonstrated biological effects makes it an attractive candidate for further medicinal chemistry optimization.

In conclusion, (5S)-5-methyloxolan-2-one (CAS: 19041-15-7) represents a versatile and pharmacologically interesting molecule that continues to reveal new applications in chemical biology and drug discovery. The recent advances in its synthesis, biological evaluation, and structural understanding position this compound as a valuable tool for both academic research and pharmaceutical development. As research progresses, we anticipate seeing more sophisticated derivatives and innovative applications emerging from this promising lactone scaffold.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:19041-15-7)(5S)-5-methyloxolan-2-one
A1075615
Purity:99%
Quantity:1g
Price ($):2622.0
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